

Application Notes and Protocols for MDL-800 in Enzyme Kinetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MDL-800

Cat. No.: B608947

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-800 is a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a NAD⁺-dependent protein deacetylase.[1][2][3] SIRT6 is a critical regulator of various cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling therapeutic target for a range of diseases such as cancer and metabolic disorders.[4][5][6] **MDL-800** enhances the catalytic efficiency of SIRT6 by binding to an allosteric site, which in turn increases the enzyme's affinity for its acetylated substrates and the NAD⁺ cofactor.[1][4] These application notes provide detailed protocols for characterizing the enzyme kinetics of SIRT6 in the presence of **MDL-800**.

Mechanism of Action

MDL-800 acts as an allosteric activator of SIRT6.[1][3] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's activity. Specifically, **MDL-800** has been shown to decrease the Michaelis constant (K_m) for both the acetylated peptide substrate and NAD⁺, and dramatically increase the turnover number (k_{cat}), leading to a significant increase in catalytic efficiency (k_{cat}/K_m).[1] The primary known substrates for SIRT6 deacetylation are histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1][4]

Data Presentation

Table 1: In Vitro Efficacy of MDL-800

Parameter	Value	Cell Line/Assay Condition	Reference
EC ₅₀ (SIRT6 deacetylation)	10.3 μ M	FDL assay with RHKK-Ac-AMC (75 μ M)	[7] [8]
EC ₅₀ (SIRT6 deacetylation)	11.0 \pm 0.3 μ M	FDL assays with acetylated peptide RHKK-Ac-AMC (75 μ M)	[8]
IC ₅₀ (Cell Proliferation)	90.4 μ M	BEL-7405 hepatocellular carcinoma cells	[2] [3]
IC ₅₀ (Cell Proliferation)	21.5 to 34.5 μ M	12 different NSCLC cell lines	[8]
IC ₅₀ (Histone Deacetylation)	23.3 μ M	BEL-7405 hepatocellular carcinoma cells	[3]

Table 2: Kinetic Parameters of SIRT6 in the Presence of MDL-800 (25 μ M)

Substrate	Parameter	Without MDL-800	With MDL-800	Fold Change	Reference
Acetylated Substrate	K _m	-	-	\downarrow 3.2-fold	[1]
kcat	-	-	\uparrow 7.8-fold	[1]	
NAD ⁺	K _m	-	-	\downarrow 7.8-fold	[1]
kcat	-	-	\uparrow 41-fold	[1]	

Experimental Protocols

Protocol 1: In Vitro SIRT6 Deacetylase Activity Assay

This protocol is designed to determine the EC_{50} of **MDL-800** for SIRT6 activation using a fluorogenic assay.

Materials:

- Recombinant human SIRT6 enzyme
- Fluorogenic peptide substrate (e.g., Ac-RHKK(Ac)-AMC)
- NAD^+
- **MDL-800**
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM $MgCl_2$)
- Developer solution (e.g., Trypsin in buffer)
- 384-well black plates
- Fluorometer

Procedure:

- Prepare a serial dilution of **MDL-800** in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
- In a 384-well plate, add the following to each well:
 - SIRT6 enzyme (final concentration in the low nM range)
 - **MDL-800** or vehicle control (e.g., DMSO)
- Incubate for 15 minutes at room temperature.

- Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD⁺ (final concentrations typically in the μM range).
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding the developer solution.
- Incubate for 15 minutes at room temperature to allow for the development of the fluorescent signal.
- Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm, emission at 460 nm).
- Calculate the percent activation relative to the vehicle control and plot the dose-response curve to determine the EC₅₀ value.

Protocol 2: Determination of SIRT6 Kinetic Parameters

This protocol outlines the steps to determine the K_m and V_{max} of SIRT6 for its substrate in the presence and absence of **MDL-800**.

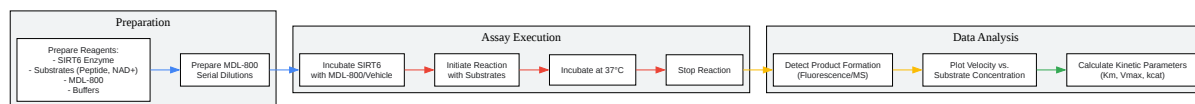
Materials:

- Recombinant human SIRT6 enzyme
- Acetylated peptide substrate (e.g., H3K9ac peptide)
- NAD⁺
- **MDL-800**
- Assay Buffer
- Detection reagents (e.g., antibody-based detection for the deacetylated product, or mass spectrometry)
- 96-well plates

Procedure:

- Prepare two sets of reactions: one with a fixed, activating concentration of **MDL-800** (e.g., 25 μ M) and one with a vehicle control.
- For each set, prepare a series of reactions with varying concentrations of the acetylated peptide substrate, while keeping the NAD^+ concentration constant and saturating.
- To the wells of a 96-well plate, add Assay Buffer, SIRT6 enzyme, and either **MDL-800** or vehicle.
- Pre-incubate for 15 minutes at 37°C.
- Initiate the reactions by adding the different concentrations of the acetylated peptide substrate.
- Incubate the reactions at 37°C for a time period within the linear range of the reaction (determined in preliminary experiments).
- Stop the reactions (e.g., by adding a quenching buffer).
- Quantify the amount of deacetylated product formed using a suitable detection method.
- Plot the initial reaction velocities against the substrate concentrations.
- Fit the data to the Michaelis-Menten equation to determine the K_m and V_{max} for each condition (with and without **MDL-800**).
- Repeat the experiment with varying concentrations of NAD^+ while keeping the acetylated substrate concentration constant and saturating to determine the kinetic parameters for the cofactor.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining SIRT6 kinetic parameters.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MDL-800 protects against inflammatory and metabolic dysfunction: role of SIRT6 in the cross-regulation of NFκB, AMPK, and PPAR signaling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The SIRT6 activator MDL-800 improves genomic stability and pluripotency of old murine-derived iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for MDL-800 in Enzyme Kinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608947#mdl-800-experimental-design-for-enzyme-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com